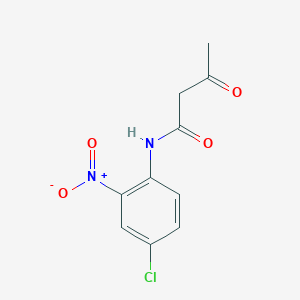

N-(4-氯-2-硝基苯基)-3-氧代丁酰胺

货号 B188517

CAS 编号:

34797-69-8

分子量: 256.64 g/mol

InChI 键: KLMIREBDPKVUQJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is a chemical compound with the linear formula C13H8ClN3O5 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is represented by the linear formula C13H8ClN3O5 . The molecular weight of this compound is 321.679 .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is 321.679 . For a similar compound, “2-Chloro-N-(4-nitrophenyl)acetamide”, the molecular weight is 214.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .科学研究应用

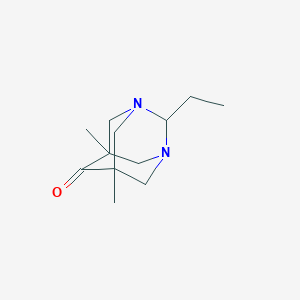

Synthesis of Domperidone

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” is used in the synthesis of domperidone, a powerful peripheral dopamine receptor antagonist . The synthetic methods and processes of this drug are summarized in detail .

- Methods of Application : Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives. The intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization .

- Results or Outcomes : Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone .

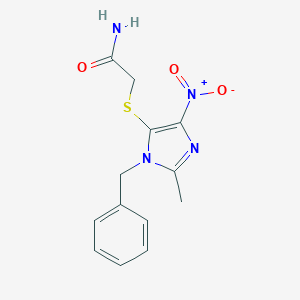

Synthesis of Antimicrobial and Antiproliferative Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” derivatives are synthesized and studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .

- Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

- Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

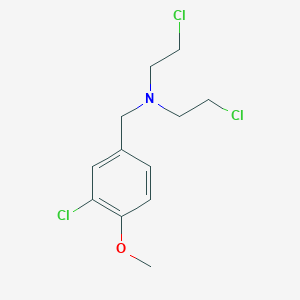

Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

- Scientific Field : Organic Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can be used to synthesize 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide .

- Methods of Application : The exact synthetic procedures are not specified, but typically involve reaction with a chlorinating agent .

- Results or Outcomes : The product, 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, is a compound with potential applications in further synthetic chemistry .

Synthesis of Benzoylthiourea Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can potentially be used in the synthesis of new benzoylthiourea derivatives .

- Methods of Application : The synthesis typically involves reaction with ammonium thiocyanate in acetone .

- Results or Outcomes : The resulting benzoylthiourea derivatives have potential applications in antimicrobial treatments .

Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

- Scientific Field : Organic Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can be used to synthesize 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide .

- Methods of Application : The exact synthetic procedures are not specified, but typically involve reaction with a chlorinating agent .

- Results or Outcomes : The product, 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide, is a compound with potential applications in further synthetic chemistry .

Synthesis of Ethyl N-(4-chloro-2-nitrophenyl)carbamate

- Scientific Field : Organic Chemistry

- Application Summary : “N-(4-chloro-2-nitrophenyl)-3-oxobutanamide” can potentially be used in the synthesis of Ethyl N-(4-chloro-2-nitrophenyl)carbamate .

- Methods of Application : The exact synthetic procedures are not specified, but typically involve reaction with ethyl carbamate .

- Results or Outcomes : The resulting Ethyl N-(4-chloro-2-nitrophenyl)carbamate has potential applications in further synthetic chemistry .

属性

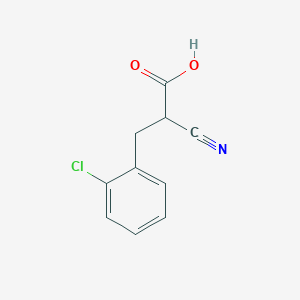

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMIREBDPKVUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385182 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

CAS RN |

34797-69-8 |

Source

|

| Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别